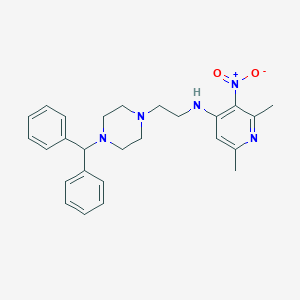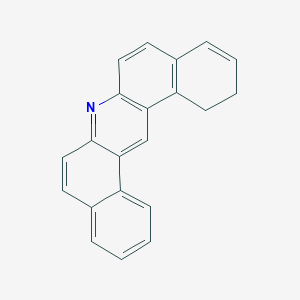
1,2-Dihydrodibenz(a,j)acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dihydrodibenz(a,j)acridine, also known as dibenzacridine or DBA, is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied due to its unique chemical structure and potential applications in various fields. This compound is a derivative of acridine and contains two fused benzene rings, which give it its distinctive shape and properties.
作用機序
The mechanism of action of 1,2-Dihydrodibenz(a,j)acridine is primarily attributed to its ability to inhibit topoisomerase II, an enzyme that is essential for DNA replication and cell division. By binding to the enzyme, 1,2-Dihydrodibenz(a,j)acridinene prevents the unwinding of DNA strands, leading to the formation of DNA breaks and ultimately cell death. Additionally, 1,2-Dihydrodibenz(a,j)acridinene has been shown to induce apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
The biochemical and physiological effects of 1,2-Dihydrodibenz(a,j)acridine are primarily related to its ability to inhibit topoisomerase II and induce apoptosis in cancer cells. In vitro studies have shown that 1,2-Dihydrodibenz(a,j)acridinene exhibits potent cytotoxicity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. However, the compound has also been found to be toxic to normal cells, highlighting the need for further investigation into its selectivity and toxicity profiles.
実験室実験の利点と制限
The advantages of using 1,2-Dihydrodibenz(a,j)acridine in lab experiments include its unique chemical structure, potent cytotoxicity against cancer cells, and potential applications in various fields. However, the compound also has some limitations, including its toxicity to normal cells, potential environmental impact, and limited availability.
将来の方向性
There are several future directions for research on 1,2-Dihydrodibenz(a,j)acridine, including:
1. Investigation of its selectivity and toxicity profiles in vivo and in clinical trials.
2. Development of novel synthetic methods for the production of 1,2-Dihydrodibenz(a,j)acridinene derivatives with improved properties.
3. Exploration of its potential applications in other fields, such as energy storage and catalysis.
4. Investigation of its environmental fate and impact, including its persistence in soil and water.
5. Development of targeted drug delivery systems for 1,2-Dihydrodibenz(a,j)acridinene-based anticancer agents.
Conclusion
In conclusion, 1,2-Dihydrodibenz(a,j)acridine is a unique compound that has potential applications in various fields, including medicinal chemistry, materials science, and environmental science. Its mechanism of action is primarily attributed to its ability to inhibit topoisomerase II and induce apoptosis in cancer cells. While there are some limitations to its use, there are also several future directions for research on 1,2-Dihydrodibenz(a,j)acridinene and its derivatives. Further investigation into this compound could lead to the development of novel anticancer agents, organic semiconductors, and other innovative materials.
合成法
The synthesis of 1,2-Dihydrodibenz(a,j)acridine has been achieved through various methods, including the Povarov reaction, the Buchwald-Hartwig coupling reaction, and the Suzuki-Miyaura coupling reaction. The Povarov reaction involves the condensation of aniline, formaldehyde, and an alkyne to form the 1,2-Dihydrodibenz(a,j)acridinene scaffold. The Buchwald-Hartwig coupling reaction and the Suzuki-Miyaura coupling reaction are palladium-catalyzed cross-coupling reactions that allow for the formation of the 1,2-Dihydrodibenz(a,j)acridinene ring system.
科学的研究の応用
1,2-Dihydrodibenz(a,j)acridine has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 1,2-Dihydrodibenz(a,j)acridinene has been investigated as a potential anticancer agent due to its ability to inhibit topoisomerase II, an enzyme that is essential for DNA replication and cell division. In materials science, 1,2-Dihydrodibenz(a,j)acridinene has been used as a building block for the synthesis of organic semiconductors and optoelectronic devices. In environmental science, 1,2-Dihydrodibenz(a,j)acridinene has been identified as a potential environmental pollutant due to its persistence in soil and water.
特性
CAS番号 |
106589-50-8 |
|---|---|
製品名 |
1,2-Dihydrodibenz(a,j)acridine |
分子式 |
C21H15N |
分子量 |
281.3 g/mol |
IUPAC名 |
13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17(22),18-decaene |
InChI |
InChI=1S/C21H15N/c1-3-7-16-14(5-1)9-11-20-18(16)13-19-17-8-4-2-6-15(17)10-12-21(19)22-20/h1-3,5-7,9-13H,4,8H2 |
InChIキー |
DWBOIABARBCRSQ-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=C1)C=CC3=C2C=C4C(=N3)C=CC5=CC=CC=C54 |
正規SMILES |
C1CC2=C(C=C1)C=CC3=C2C=C4C(=N3)C=CC5=CC=CC=C54 |
その他のCAS番号 |
106589-50-8 |
同義語 |
1,2-DIHYDRODIBENZ(A,J)ACRIDINE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




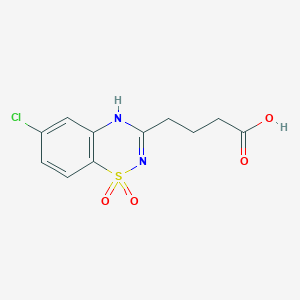
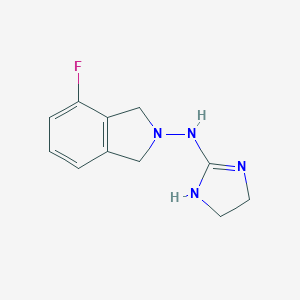

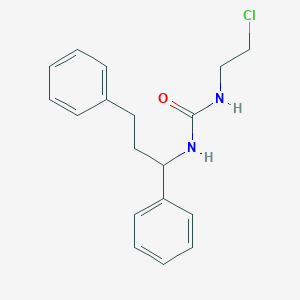

![2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane](/img/structure/B34452.png)
![Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]-](/img/structure/B34457.png)
![5,6-Dihydro-4-oxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B34458.png)
![[5-[3,5-dihydroxy-2-(1,3,4-trihydroxy-5-oxopentan-2-yl)oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B34459.png)
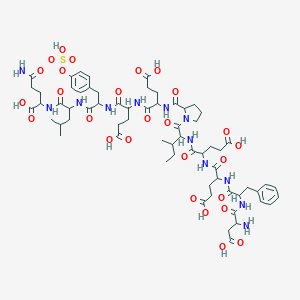
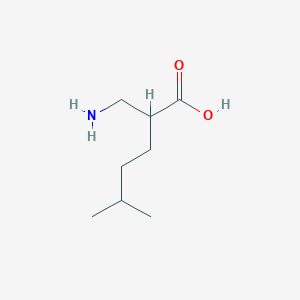
![Pyridazine, 3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]-](/img/structure/B34464.png)
